2'-Hydroxyneobavaisoflavanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

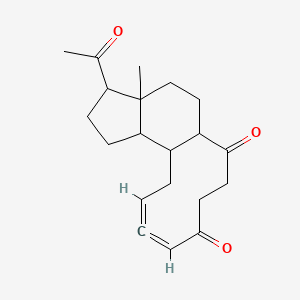

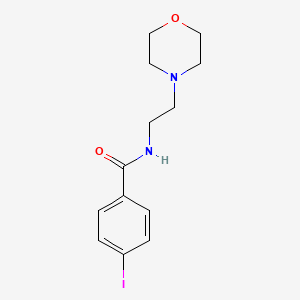

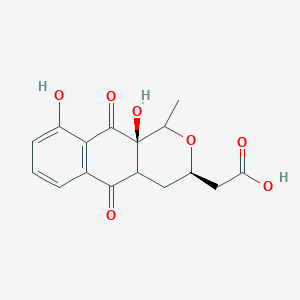

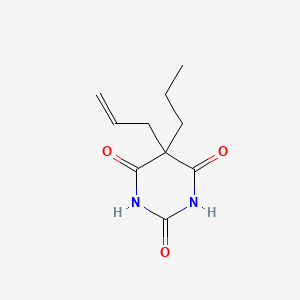

2'-hydroxyneobavaisoflavanone is a hydroxyisoflavanone that is 2,3-dihydroneobavaisoflavone with an additional hydroxy group at position 2'. Isolated from Erythrina lysistemon, it exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It derives from a neobavaisoflavone.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential in Colon Cancer

2'-Hydroxyflavanone (2'-HF) has been identified as a potent inhibitor of the clonogenicity of colon cancer cells. It induces apoptosis in these cells through mechanisms involving the upregulation of nonsteroidal anti-inflammatory drug-activated gene 1 (NAG-1) and Egr-1, which subsequently leads to the upregulation of proapoptotic genes like Bax and the cell cycle inhibitor p21. This suggests its potential as an antitumor agent against human colon cancer (Shin et al., 2012).

Efficacy Against Leishmaniasis

2'-HF demonstrates efficacy against Leishmania amazonensis, both in vitro and in vivo. It effectively reduces infection indices in macrophages and exhibits antileishmanial properties without being toxic to the macrophages themselves. This finding positions 2'-HF as a promising candidate for leishmaniasis chemotherapy, particularly for cutaneous leishmaniasis caused by both wild-type and antimony-resistant Leishmania species (Gervazoni et al., 2018).

Analgesic and Anti-inflammatory Properties

2'-HF has shown significant analgesic and anti-inflammatory effects in rodent models, suggesting its use as a remedy for pain management. The involvement of opioidergic and GABAergic anti-nociceptive mechanisms has been observed in its action. Furthermore, it demonstrates efficacy against neuropathic pain, making it a potential candidate for treating various pain syndromes (Khan et al., 2022).

Application in Melanoma Treatment

Topically applied 2'-HF inhibits the growth of melanoma in immunocompetent mice. It induces apoptosis in melanoma cell lines and enhances the cytotoxicity of certain drugs like sunitinib and AZD 2461. This suggests its potential for topical therapy of cutaneous metastases of melanoma, possibly through mechanisms overlapping with RLIP76 inhibitors (Bose et al., 2019).

Anti-inflammatory Role in Murine Macrophages

2'-HF displays an anti-inflammatory role by preventing lipopolysaccharide (LPS)-induced inflammatory response and cytotoxicity in murine macrophages. It regulates ROS/MAPK/NF-κB pathways, suggesting its potential development as an anti-inflammatory agent to ameliorate various inflammatory complications (Sonowal & Ramana, 2020).

Eigenschaften

Produktname |

2'-Hydroxyneobavaisoflavanone |

|---|---|

Molekularformel |

C20H20O5 |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-5-14-17(22)8-7-13(19(14)23)16-10-25-18-9-12(21)4-6-15(18)20(16)24/h3-4,6-9,16,21-23H,5,10H2,1-2H3 |

InChI-Schlüssel |

LNXMEHXPWCVVID-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCC1=C(C=CC(=C1O)C2COC3=C(C2=O)C=CC(=C3)O)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.